(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one
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Overview
Description
(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one involves multiple steps, including the formation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the hydroxy and benzylidene groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a benzyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzylidene group would yield a benzyl derivative.
Scientific Research Applications
(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Disilanes: Organosilicon compounds with similar structural characteristics but different electronic properties.
Citrus Pectin-Derived Compounds: Tailored compounds with different degrees of methylesterification and molecular weights.
Propofol Related Compounds: Compounds with similar structural motifs but different pharmacological properties.
Uniqueness
(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H31F3O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(16E)-3-hydroxy-10,13-dimethyl-16-[[4-(trifluoromethyl)phenyl]methylidene]-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C27H31F3O2/c1-25-11-9-20(31)15-19(25)7-8-21-22(25)10-12-26(2)23(21)14-17(24(26)32)13-16-3-5-18(6-4-16)27(28,29)30/h3-7,13,20-23,31H,8-12,14-15H2,1-2H3/b17-13+ |
InChI Key |
LJQHVTRFOZQNII-GHRIWEEISA-N |
Isomeric SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)C(F)(F)F)/C4=O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)C(F)(F)F)C4=O)C)O |
Origin of Product |
United States |
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